3-(Furan-3-ylformamido)propanoic acid
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Overview
Description
“3-(Furan-3-ylformamido)propanoic acid” is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 . It is also known by its IUPAC name, N-(3-furoyl)-beta-alanine . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “3-(Furan-3-ylformamido)propanoic acid” is 1S/C8H9NO4/c10-7(11)1-3-9-8(12)6-2-4-13-5-6/h2,4-5H,1,3H2,(H,9,12)(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 3-(Furan-3-ylformamido)propanoic acid derivatives is in the field of antimicrobial activity . These compounds have been found to demonstrate good antimicrobial properties against yeast-like fungi Candida albicans at a concentration of 64 µg/mL . Additionally, they exhibit inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus , making them potential candidates for developing new antimicrobial agents .
Organic Synthesis
In organic chemistry, these furan derivatives are used as building blocks for the synthesis of more complex molecules. The hydroarylation of the carbon–carbon double bond of 3-(Furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions is a novel method that has been developed . This process is crucial for creating a variety of organic compounds with potential applications in pharmaceuticals and materials science.
Superelectrophilic Activation
The study of superelectrophilic activation in the synthesis of furan derivatives is another significant application. The O,C-diprotonated forms of the starting furan acids and esters are reactive electrophilic species in these transformations, which is an area of interest in understanding reaction mechanisms and designing new synthetic routes .
Biomass-Derived Chemicals
Furan derivatives, including 3-(Furan-3-ylformamido)propanoic acid, are considered platform chemicals derived from biomass . They play a vital role in the development of sustainable chemistry, where they can be used as precursors for various industrial chemicals and fuels.
Design of Antifungal Agents
The ability of furan derivatives to inhibit the growth of Candida albicans positions them as potential leads for the design of new antifungal agents. This is particularly important given the rising incidence of fungal infections and the need for new treatments .
Safety and Hazards
The safety data sheet for “3-(Furan-3-ylformamido)propanoic acid” indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . As with all chemicals, it should be handled with appropriate safety precautions.
Mechanism of Action
Target of Action
The primary targets of 3-(Furan-3-ylformamido)propanoic acid are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of 3-(Furan-3-ylformamido)propanoic acid’s action are currently under investigation . Preliminary studies suggest that the compound may have antimicrobial activity
Action Environment
The action, efficacy, and stability of 3-(Furan-3-ylformamido)propanoic acid can be influenced by various environmental factors . These may include factors such as pH, temperature, and the presence of other substances that can interact with the compound.
properties
IUPAC Name |
3-(furan-3-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-7(11)1-3-9-8(12)6-2-4-13-5-6/h2,4-5H,1,3H2,(H,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWJPFJEAUWQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-3-ylformamido)propanoic acid |
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